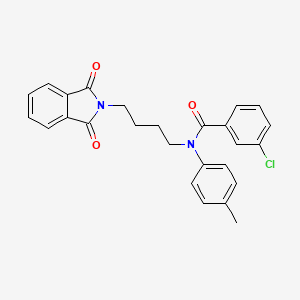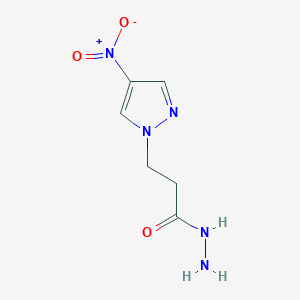
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, also known as NPPH, is a chemical compound that has received significant attention in scientific research due to its unique chemical properties. NPPH is a hydrazide derivative of pyrazole, and it has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells through the activation of certain pathways.
Biochemical and Physiological Effects:
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to have various biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is its unique chemical properties, which make it a valuable tool for scientific research. Additionally, it has been found to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many future directions for the study of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide. One area of research is to investigate its potential as a chemotherapeutic agent in cancer treatment. Additionally, it could be studied further for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Furthermore, there is potential for the development of new synthetic methods for 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, which could improve its yield and purity. Overall, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a promising compound that has the potential to make significant contributions to scientific research and the development of new therapies.
Métodos De Síntesis
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can be synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole with hydrazine hydrate and 3-bromopropanoyl chloride. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a high yield of pure 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide.
Aplicaciones Científicas De Investigación
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-9-6(12)1-2-10-4-5(3-8-10)11(13)14/h3-4H,1-2,7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJMDTYYJRUJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)



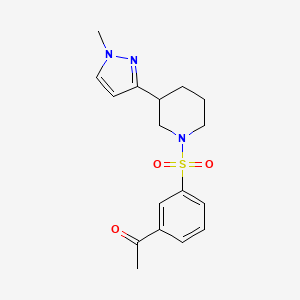
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)
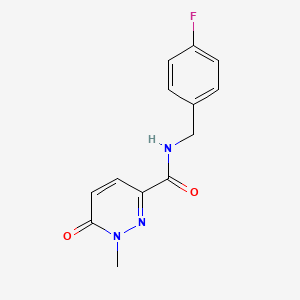
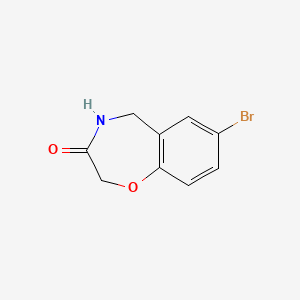
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)
